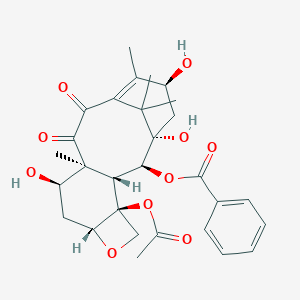
(R)-(+)-3,3-Difluoro-1,2-heptanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-(+)-3,3-Difluoro-1,2-heptanediol is a chiral building block that has been widely used in the field of organic chemistry. Its unique structure and properties make it a valuable tool for synthesizing a variety of compounds.
Mécanisme D'action
The mechanism of action of (R)-(+)-3,3-Difluoro-1,2-heptanediol is not well understood. However, it is believed to act as a chiral reagent, which can selectively react with other chiral molecules to form enantiomerically pure products. This property makes it a valuable tool for synthesizing chiral compounds.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (R)-(+)-3,3-Difluoro-1,2-heptanediol have not been extensively studied. However, it is known to be a relatively non-toxic compound, and it has been used in various biological assays as a chiral reagent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (R)-(+)-3,3-Difluoro-1,2-heptanediol in lab experiments are its high yield, high enantiomeric excess, and ease of synthesis. However, its limitations are its relatively high cost and limited availability.
Orientations Futures
There are several future directions for the use of (R)-(+)-3,3-Difluoro-1,2-heptanediol. One direction is the development of new synthetic methods for producing this compound. Another direction is the discovery of new applications for this compound in various fields, such as medicine, agriculture, and materials science. Finally, the development of new chiral reagents with improved properties could also be a future direction for research in this field.
Conclusion:
(R)-(+)-3,3-Difluoro-1,2-heptanediol is a valuable chiral building block that has been widely used in the field of organic chemistry. Its unique structure and properties make it a valuable tool for synthesizing a variety of compounds. Its high yield, high enantiomeric excess, and ease of synthesis make it an attractive compound for lab experiments. However, its relatively high cost and limited availability are its limitations. There are several future directions for the use of (R)-(+)-3,3-Difluoro-1,2-heptanediol, including the development of new synthetic methods, the discovery of new applications, and the development of new chiral reagents.
Méthodes De Synthèse
The synthesis of (R)-(+)-3,3-Difluoro-1,2-heptanediol involves the reduction of 3,3-Difluoro-1,2-epoxypropane using a chiral catalyst. The chiral catalyst used for this reaction is usually a transition metal complex, such as rhodium or ruthenium. The reduction reaction can be carried out using various reducing agents, such as sodium borohydride or lithium aluminum hydride. The yield of the reaction is generally high, and the enantiomeric excess of the product can be controlled by adjusting the reaction conditions.
Applications De Recherche Scientifique
(R)-(+)-3,3-Difluoro-1,2-heptanediol has been widely used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and materials. For example, it has been used as a key intermediate in the synthesis of anti-cancer drugs, such as Sorafenib and Regorafenib. It has also been used in the synthesis of insecticides, herbicides, and fungicides. In addition, it has been used in the synthesis of chiral materials, such as liquid crystals and polymers.
Propriétés
IUPAC Name |
(2R)-3,3-difluoroheptane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F2O2/c1-2-3-4-7(8,9)6(11)5-10/h6,10-11H,2-5H2,1H3/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZCPOSFHWMJGY-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(CO)O)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC([C@@H](CO)O)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583816 |
Source


|
| Record name | (2R)-3,3-Difluoroheptane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-3,3-Difluoro-1,2-heptanediol | |
CAS RN |
158358-96-4 |
Source


|
| Record name | (2R)-3,3-Difluoroheptane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7R)-7-(hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B129630.png)












